molecular formula C21H25N5NaO8S2 B019979 Mezlocillin sodium CAS No. 59798-30-0

Mezlocillin sodium

Cat. No.: B019979
CAS No.: 59798-30-0
M. Wt: 562.6 g/mol
InChI Key: SGVORSZSYKDVFT-KZHFGBRHSA-N
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Mechanism of Action

Target of Action

Mezlocillin sodium, a semi-synthetic ampicillin-derived acylureido penicillin , primarily targets the penicillin-binding proteins (PBPs) located inside the bacterial cell wall . PBPs are crucial for bacterial cell wall synthesis, and their inhibition leads to the death of the bacteria .

Mode of Action

This compound inhibits the third and last stage of bacterial cell wall synthesis by binding to the PBPs . This binding interferes with the cross-linking of peptidoglycan chains necessary for bacterial cell wall strength and rigidity . The inhibition of cell wall synthesis ultimately leads to cell lysis .

Biochemical Pathways

The bactericidal activity of this compound results from the inhibition of cell wall synthesis, which is mediated through its binding to PBPs . This action disrupts the bacterial cell wall’s structural integrity, leading to cell lysis . The compound is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases .

Pharmacokinetics

The pharmacokinetics of this compound in neonates and young infants have been described using a two-compartment model with first-order elimination . Important covariates include postmenstrual age, current weight, and serum creatinine concentration . The compound is excreted by the liver, making it useful for biliary tract infections .

Result of Action

The result of this compound’s action is the death of the bacteria. By inhibiting cell wall synthesis, the bacterial cell wall becomes structurally compromised, leading to cell lysis . This makes this compound effective against both gram-positive and gram-negative aerobic and anaerobic bacteria .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s effectiveness can vary depending on the specific strain of bacteria it is acting upon . Additionally, the compound’s stability against various beta-lactamases allows it to retain its effectiveness in environments where these enzymes are present .

Biochemical Analysis

Biochemical Properties

Mezlocillin sodium is a beta-lactam antibiotic that inhibits the synthesis of bacterial cell walls by binding to penicillin-binding proteins (PBPs) . This results in defective cell walls, leading to bacterial death . It is stable against hydrolysis by a variety of beta-lactamases, including penicillinases, cephalosporinases, and extended-spectrum beta-lactamases .

Cellular Effects

This compound exerts its effects on various types of cells, primarily bacteria. It interferes with bacterial cell wall synthesis, leading to cell death . It is effective against a wide range of bacteria, including H. influenzae, Klebsiella species, Pseudomonas species, Proteus mirabilis, E. coli, Enterobacter species, Streptococcus faecelis, Peptococcus species, Peptostreptococcus species, Bacteriodes species (including B. fragilis), Morganella morganii, Serratia species, N. gonorrhoeae, P. vulgaris, and Providencia rettgeri .

Molecular Mechanism

The bactericidal activity of this compound results from the inhibition of cell wall synthesis and is mediated through its binding to penicillin-binding proteins (PBPs) . It interferes with the cross-linking of peptidoglycan chains during bacterial cell wall synthesis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It is known for its high concentration in bile, making it useful for biliary tract infections

Metabolic Pathways

This compound is involved in the metabolic pathway of penicillin antibiotics. It inhibits the synthesis of bacterial cell walls, a crucial metabolic process for bacteria . The specific enzymes or cofactors it interacts with are not clearly mentioned in the available resources.

Transport and Distribution

This compound is transported and distributed within cells and tissues. It is known to reach high concentrations in bile, suggesting that it may be transported into the biliary tract . The specific transporters or binding proteins it interacts with are not clearly mentioned in the available resources.

Properties

Key on ui mechanism of action

By binding to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, mezlocillin inhibits the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins; it is possible that mezlocillin interferes with an autolysin inhibitor.

CAS No.

59798-30-0

Molecular Formula

C21H25N5NaO8S2

Molecular Weight

562.6 g/mol

IUPAC Name

sodium;3,3-dimethyl-6-[[2-[(3-methylsulfonyl-2-oxoimidazolidine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

InChI

InChI=1S/C21H25N5O8S2.Na/c1-21(2)14(18(29)30)26-16(28)13(17(26)35-21)22-15(27)12(11-7-5-4-6-8-11)23-19(31)24-9-10-25(20(24)32)36(3,33)34;/h4-8,12-14,17H,9-10H2,1-3H3,(H,22,27)(H,23,31)(H,29,30);/t12-,13+,14-,17+;/m1./s1

InChI Key

SGVORSZSYKDVFT-KZHFGBRHSA-N

Isomeric SMILES

CC1([C@H](N2[C@@H](S1)[C@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C.[Na]

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)NC(=O)N4CCN(C4=O)S(=O)(=O)C)C(=O)O)C.[Na]

physical_description

Solid

Pictograms

Health Hazard

solubility

4.71e-01 g/L

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Mezlocillin Sodium exert its antibacterial effect?

A1: this compound, a semi-synthetic acylureidopenicillin antibiotic, acts as a mechanism-based inhibitor of bacterial transpeptidases, also known as penicillin-binding proteins (PBPs). [, ] These enzymes are crucial for the final cross-linking step in peptidoglycan biosynthesis, an essential component of bacterial cell walls. [, ] By binding to and inactivating PBPs, this compound disrupts cell wall synthesis, leading to bacterial cell lysis and death. [, ]

Q2: What is the molecular formula and weight of this compound?

A2: this compound has a molecular formula of C21H25N5O8S2Na2 and a molecular weight of 577.57 g/mol. []

Q3: Can X-ray powder diffraction be used to characterize this compound?

A3: Yes, a distinct crystalline form of this compound has been identified and characterized using X-ray powder diffraction. This form exhibits characteristic peaks at specific 2-theta angles, including 8.9, 15.7, 16.5, 18.9, 19.8, 24.6, 26.4, 27.8, 29.0, 29.7, 31.8, 33.2, 34.7, 36.8, 37.5, 38.9, and 40.1. This information can be used for quality control purposes. []

Q4: How does temperature affect the stability of this compound solutions?

A5: this compound solutions exhibit greater stability at lower temperatures. Research indicates that solutions maintain stability for longer durations when stored at 5°C or -10°C compared to 25°C. [] For instance, in 5% Dextrose Injection and 0.9% Sodium Chloride Injection, the drug remains stable for up to 36 days at 5°C and 60 days at -10°C, in contrast to 4 days at 25°C. [] This highlights the importance of appropriate storage conditions for maintaining drug potency.

Q5: Does the pH of the solution affect this compound stability?

A6: Yes, the stability of this compound in solution is influenced by pH. Research has demonstrated optimal stability at a pH of approximately 4.8. []

Q6: Are there compatibility issues between this compound and other drugs during administration?

A7: Yes, potential incompatibility issues exist between this compound and certain drugs. For instance, mixing this compound with Verapamil Hydrochloride can lead to substantial loss of Verapamil Hydrochloride. [] Therefore, it is recommended to administer these drugs separately or ensure thorough flushing of the intravenous line before and after administration to minimize potential interactions. []

Q7: Can this compound be combined with Sulbactam Sodium? What are the advantages?

A8: Yes, this compound is often combined with Sulbactam Sodium, a beta-lactamase inhibitor. [, , , , , , , , ] This combination broadens the antibacterial spectrum of this compound by inhibiting beta-lactamases produced by certain bacteria, which could otherwise inactivate Mezlocillin. [, , , , , , , , ] Various ratios of this compound to Sulbactam Sodium have been investigated, and a 4:1 ratio has demonstrated enhanced antibacterial activity compared to other ratios. []

Q8: What are some challenges in formulating this compound for injection, and how are they addressed?

A9: One challenge in formulating this compound for injection is maintaining low polymer content, as high levels can increase the risk of allergic reactions. [, ] To address this, specific preparation methods have been developed, including optimizing the freeze-drying process and controlling the pH during production. [, ] Another challenge is ensuring the uniformity of the drug powder in injections, particularly when combined with other active ingredients like Sulbactam Sodium. [] Near-infrared (NIR) spectroscopy has emerged as a valuable tool for on-line monitoring of blend uniformity during the manufacturing process. []

Q9: What analytical techniques are commonly employed for the quality control of this compound?

A10: Several analytical methods are employed for the quality control of this compound. High-Performance Liquid Chromatography (HPLC) is widely used to determine the drug's content and purity, including the detection and quantification of polymers. [, , , , , , , ] Additionally, atomic absorption spectrometry can be used to indirectly determine the concentration of this compound by measuring the sodium content. [] Chemiluminescence methods employing the Luminol-potassium Ferricyanide system offer a sensitive approach for this compound quantification. []

Q10: How is bacterial endotoxin contamination assessed in this compound for Injection?

A11: The Limulus amebocyte lysate (LAL) test, also known as the Tachypleus amebocyte lysate (TAL) test, is a sensitive method used to detect and quantify bacterial endotoxins in this compound for Injection. [, ] This test offers a reliable alternative to the traditional rabbit pyrogen test and is crucial for ensuring the safety of injectable pharmaceutical products. [, ]

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